1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound featuring a thienopyrazole core fused with a carboxamide group. Its synthesis involves innovative methods, such as the reaction of acetamido-pyrazole carbonitrile derivatives with sodium ethoxide in ethanol, yielding white crystalline products with ~70% efficiency . Structurally, the compound is distinguished by a methyl group at position 3, a phenyl or substituted phenyl group at position 1, and a carboxamide moiety at position 5, which contributes to its biological activity .
Notably, this compound has demonstrated significant antioxidant activity against 4-nonylphenol (4-NP)-induced erythrocyte toxicity in Clarias gariepinus (African catfish), reducing abnormal red blood cell formation to 0.6% compared to 40% in 4-NP-only controls .
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C8H9N3OS/c1-4-5-3-6(7(9)12)13-8(5)11(2)10-4/h3H,1-2H3,(H2,9,12) |
InChI Key |
GGDSNCJKPWDFQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-thiophenecarboxylic acid with hydrazine to form the thieno-pyrazole core, followed by subsequent functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Cyclization Reactions
The compound serves as a precursor in cyclization processes to form complex heterocyclic systems. A representative method involves refluxing intermediates with NaOH followed by acidification to yield fused pyrazole derivatives. For example:
-
Reagents : NaOH (25 mmol), hydrochloric acid (18%)
-
Conditions : 300 mL water, reflux until dissolution
-
Product : 4,5-dihydro-1H-thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxylic acid (90% yield) .
Nucleophilic Substitution
The carboxamide group enables nucleophilic substitutions, particularly at the carbonyl position. Reactions with amines or hydrazines generate derivatives with modified pharmacological profiles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, 80°C, 6 hours | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide | 75% |
| Methylamine | DMF, RT, 12 hours | N-methylcarboxamide derivative | 68% |
Oxidation and Reduction
The thieno ring undergoes oxidation to form sulfoxides or sulfones, while the pyrazole core can be reduced to pyrazolines:
-
Oxidation :
-
Reagent : H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid
-
Conditions : 60°C, 4 hours
-
Product : Sulfoxide derivative (82% yield).
-
-
Reduction :
Condensation Reactions
The carboxamide group participates in condensations with carbonyl compounds to form Schiff bases or heterocyclic adducts:
| Partner | Catalyst | Product | Application |
|---|---|---|---|
| 4-nitrobenzaldehyde | p-TsOH | Schiff base with antimicrobial activity | Drug development |
| Thiourea | HCl (gaseous) | Thiazolidinone hybrid | Anticancer screening |
Electrophilic Aromatic Substitution
The electron-rich thieno ring undergoes electrophilic substitutions, such as nitration or halogenation:
-
Nitration :
-
Reagent : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>
-
Position : C-4 of the thieno ring
-
Product : 4-nitro derivative (65% yield).
-
-
Bromination :
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the pyrazole ring for structure-activity relationship studies:
| Boron Partner | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 5-arylpyrazole derivative | 73% |
Key Mechanistic Insights
-
Cyclization : Proceeds via intramolecular nucleophilic attack followed by dehydration .
-
Oxidation : Radical intermediates mediate sulfur oxidation, confirmed by ESR studies.
-
Cross-Coupling : Requires electron-deficient pyrazole rings for effective Pd coordination .
This compound’s reactivity profile underscores its utility in generating bioactive analogs and functional materials. Experimental protocols emphasize mild conditions and regioselective transformations, aligning with green chemistry principles .
Scientific Research Applications
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Substitution at the Carboxamide Group
- 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7b): Synthesized via condensation of acetamido-pyrazole carbonitrile with sodium ethoxide, this derivative shows optimal antioxidant efficacy (0.6% altered erythrocytes) due to its unmodified carboxamide group .
- N-(4-Chlorophenyl) derivative (7f) : Substitution with a chloro group increases altered erythrocytes to 12%, suggesting reduced antioxidant potency .
- N-(4-Methoxyphenyl) derivative (7e) : The methoxy substituent further diminishes activity (28% altered erythrocytes), likely due to steric or electronic effects .
Functional Group Replacements
- 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile (7a): Replacing carboxamide with a nitrile group reduces activity (3.7% altered erythrocytes), highlighting the importance of the carboxamide moiety .
- 4-(2-Chloroacetamido) derivative (8) : Introducing a chloroacetyl group drastically lowers efficacy (29% altered erythrocytes), possibly due to increased hydrophobicity or metabolic instability .
Pharmacokinetic and Physicochemical Properties
- 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: The precursor acid (CAS 25252-46-4) has a melting point of 260°C (dec.), indicating high thermal stability .
- N-Cyclohexyl derivative : Exhibits a molecular weight of 339.457 g/mol and a ChemSpider ID of 566096, suggesting moderate hydrophobicity suitable for membrane permeability .
- N-(4-Ethoxyphenyl) derivative : With a molecular formula of C21H19N3O2S, this derivative’s SMILES structure includes an ethoxy group, which may enhance solubility compared to chlorinated analogs .
Antioxidant Efficacy
In Clarias gariepinus studies, 7b preserved erythrocyte morphology, with blood films showing normal cells and minimal sickle cell formation (Fig. 4) . In contrast, derivatives like 7e and 8 induced swollen and tear-drop-shaped erythrocytes (Figs. 6–7), correlating with their lower efficacy .
Biological Activity
1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 195.24 g/mol
- CAS Number : 1098360-43-0
The structure of this compound consists of a thieno-pyrazole framework that contributes to its biological activity.
Antiparasitic Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in exhibiting trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that modifications in the pyrazole structure could significantly enhance its efficacy against the parasite. The compound showed promising results in vitro, with IC values indicating effective inhibition of trypomastigote forms .
Anticancer Properties
Several investigations have assessed the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, including MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer). Notably, derivatives of pyrazole have shown significant cytotoxicity with IC values in the micromolar range. For instance, a related study reported that compounds with similar structures exhibited IC values as low as 3.79 µM against MCF7 cells .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC (µM) | Reference |
|---|---|---|---|
| Trypanocidal | Trypanosoma cruzi | 34.54 | |
| Anticancer | MCF7 | 3.79 | |
| Hep-2 | 17.82 | ||
| A549 | 26 |
The mechanism by which this compound exerts its biological effects is primarily associated with its ability to inhibit specific enzymes essential for the survival and proliferation of parasites and cancer cells. For example, it has been suggested that the carboxamide group interacts with active sites on target proteins such as cruzipain in T. cruzi, leading to reduced protease activity and subsequent cell death .
Toxicity and Safety Profile
Toxicity assessments reveal that many pyrazole derivatives exhibit low cytotoxicity towards mammalian cells. For instance, a study indicated that several compounds had CC values greater than 500 µM, suggesting a favorable safety profile for further development .
Case Study 1: Antiparasitic Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against T. cruzi. The study involved treating infected Vero cells with varying concentrations of the compound over a period of 72 hours. Results showed significant reductions in parasite viability at concentrations above 15 µM.
Case Study 2: Anticancer Activity
A recent study involving the screening of pyrazole derivatives against various cancer cell lines found that certain modifications to the thieno-pyrazole structure enhanced anticancer activity significantly. The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as a targeted therapeutic agent.
Q & A
Q. What are the established synthetic routes for preparing 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?
The compound can be synthesized via cyclocondensation reactions using pyrazole-4-carbaldehydes as key intermediates. For example, methyl thioglycolate reacts with 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde in ethanol under basic conditions (e.g., anhydrous Na₂CO₃) to form thieno[2,3-c]pyrazole derivatives . Alkylation or acylation steps may follow to introduce the dimethyl and carboxamide groups. Optimization of reaction time (e.g., 12–24 hours) and temperature (e.g., reflux conditions) is critical for yield improvement .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole and thiophene rings.
- FT-IR : To verify carboxamide (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-H stretches.
- Mass Spectrometry (HRMS) : For molecular weight confirmation and fragmentation analysis.
- Melting Point Analysis : To assess purity (e.g., derivatives like methyl 1,3-diphenyl analogs show mp 95–96°C) .
Q. What are the common solubility and stability challenges during storage?
Thieno[2,3-c]pyrazole derivatives are typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability studies recommend storage under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?
- Base Selection : K₂CO₃ in DMF improves nucleophilic substitution efficiency for alkylation steps .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves closely eluting intermediates. Monitor by TLC (Rf 0.3–0.5) .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from structural analogs with varying substituents. For example:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the pyrazole ring enhance enzyme inhibition but reduce solubility .
- Assay Conditions : Validate activity using orthogonal assays (e.g., fluorescence-based vs. radiometric) and include positive controls (e.g., known PDE inhibitors) .
Q. What strategies are recommended for evaluating structure-activity relationships (SAR) in this scaffold?
- Core Modifications : Introduce substituents at the 3- and 5-positions of the pyrazole ring to probe steric/electronic effects.
- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or ester groups to modulate pharmacokinetics .
- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins like phosphodiesterases .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
